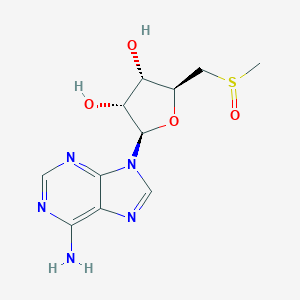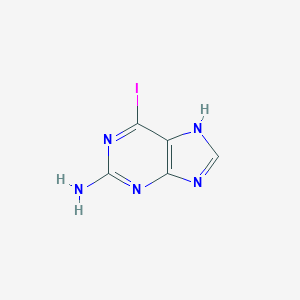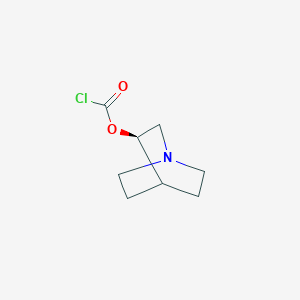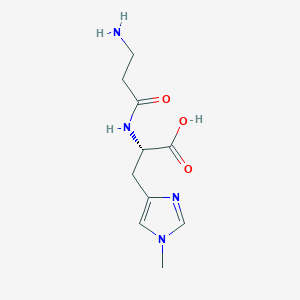
Dacriniol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dacriniol is a chemical compound that has been gaining attention in the scientific community due to its potential application in research. This compound is known for its ability to bind to specific receptors in the body, which makes it a valuable tool for studying various physiological and biochemical processes. In
Mecanismo De Acción
Dacriniol binds to the GPR88 receptor and activates it, which leads to downstream signaling events. The exact mechanism of action of dacriniol is not fully understood, but it is thought to involve the activation of G proteins and the subsequent activation of intracellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Dacriniol has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that dacriniol can increase the release of dopamine in the brain, which suggests that it may have potential as a treatment for disorders such as Parkinson's disease. Dacriniol has also been shown to have anxiolytic effects in animal models, which suggests that it may have potential as a treatment for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using dacriniol in lab experiments is its selectivity for the GPR88 receptor. This selectivity allows researchers to study the function of this receptor in isolation, without the confounding effects of other receptors. However, one limitation of using dacriniol is that it is a relatively new compound, and its long-term effects on the body are not fully understood.
Direcciones Futuras
There are several future directions for research on dacriniol. One area of research is the development of new compounds that are structurally similar to dacriniol but have improved pharmacokinetic properties. Another area of research is the study of the long-term effects of dacriniol on the body, particularly in terms of its potential as a treatment for neurological and psychiatric disorders. Finally, there is a need for further research on the mechanism of action of dacriniol, particularly with regard to its downstream signaling pathways.
Métodos De Síntesis
Dacriniol is synthesized through a complex chemical process that involves several steps. The starting material for the synthesis is 2-nitrobenzaldehyde, which is converted to 2-amino-5-nitrobenzoic acid through a series of reactions. The 2-amino-5-nitrobenzoic acid is then treated with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminopyridine to form dacriniol.
Aplicaciones Científicas De Investigación
Dacriniol has been used in scientific research to study various physiological and biochemical processes. One of the main applications of dacriniol is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of receptors that are involved in many physiological processes, including vision, taste, and smell. Dacriniol is a selective agonist for the GPR88 receptor, which makes it a valuable tool for studying the function of this receptor.
Propiedades
Número CAS |
18523-77-8 |
|---|---|
Nombre del producto |
Dacriniol |
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
4-(3-hydroxypropyl)-2-methoxy-6-(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C15H22O3/c1-11(2)6-7-13-9-12(5-4-8-16)10-14(18-3)15(13)17/h6,9-10,16-17H,4-5,7-8H2,1-3H3 |
Clave InChI |
XNCBXKQYJPVPAP-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)CCCO)OC)O)C |
SMILES canónico |
CC(=CCC1=C(C(=CC(=C1)CCCO)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















